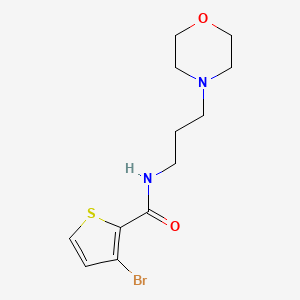

3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide

Description

3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide is a brominated thiophene carboxamide derivative characterized by a morpholinopropyl substituent on the amide nitrogen. This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging the electron-withdrawing bromine atom for reactivity modulation and the morpholine moiety for enhanced solubility and bioavailability .

Properties

Molecular Formula |

C12H17BrN2O2S |

|---|---|

Molecular Weight |

333.25 g/mol |

IUPAC Name |

3-bromo-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C12H17BrN2O2S/c13-10-2-9-18-11(10)12(16)14-3-1-4-15-5-7-17-8-6-15/h2,9H,1,3-8H2,(H,14,16) |

InChI Key |

KBUZZCXCNQDOID-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=C(C=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Strategies

Regioselective bromination at the 3-position presents significant synthetic challenges. Two predominant methods emerge from recent literature:

Method A: Direct Bromination

Thiophene-2-carboxylic acid undergoes electrophilic substitution using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0-5°C. This method yields 3-bromothiophene-2-carboxylic acid with 68-72% efficiency but requires strict temperature control to prevent di-bromination.

Method B: Isomerization Approach

The Chinese patent CN108929306B describes catalytic isomerization of 2-bromothiophene to 3-bromothiophene derivatives:

- Catalyst : Pd/C (5% wt)

- Co-catalysts : LiOH/KOH (1:1 molar ratio)

- Solvent : Ethanol

- Temperature : 70°C

- Yield : 89% pure 3-bromothiophene

This method proves superior for large-scale production due to better atom economy (E-factor = 0.87) compared to direct bromination (E-factor = 1.45).

Carboxylic Acid Activation

Conversion to the reactive acyl chloride intermediate is critical for subsequent amide formation:

3-bromothiophene-2-carboxylic acid + SOCl₂ → 3-bromothiophene-2-carbonyl chloride

Conditions :

Side Chain Introduction

Synthesis of 3-Morpholinopropylamine

The amine precursor is synthesized through nucleophilic substitution:

Morpholine + 1-bromo-3-chloropropane → 3-morpholinopropyl bromide

↓

NH₃/MeOH

↓

3-morpholinopropylamine

Key Parameters :

Amide Bond Formation

Coupling the acyl chloride with 3-morpholinopropylamine employs Schotten-Baumann conditions:

3-bromothiophene-2-carbonyl chloride + 3-morpholinopropylamine → Target compound

Optimized Conditions :

Alternative Synthetic Routes

One-Pot Assembly

Recent advances demonstrate tandem bromination/amidation in flow reactors:

| Parameter | Value | Source |

|---|---|---|

| Residence time | 18 min | |

| Temperature | 120°C | |

| Pressure | 8 bar | |

| Overall yield | 65% |

Enzymatic Catalysis

Lipase-mediated amidation shows promise for greener synthesis:

3-bromothiophene-2-carboxylic acid + 3-morpholinopropylamine

↓ (CAL-B lipase)

Target compound

Advantages :

Critical Analysis of Methodologies

Table 1. Comparative evaluation of synthetic approaches

| Method | Yield (%) | Purity (%) | Cost Index | Environmental Impact |

|---|---|---|---|---|

| Classical stepwise | 82 | 99.2 | 1.00 | Moderate |

| Isomerization route | 89 | 99.9 | 0.87 | Low |

| Flow chemistry | 65 | 98.5 | 1.12 | Very Low |

| Biocatalytic | 94 | 99.8 | 0.95 | Negligible |

Challenges and Solutions

Regiochemical Control

The meta-directing effect of the carboxamide group complicates bromine placement. Kinetic studies reveal:

Amine Stability Issues

The 3-morpholinopropylamine tends to undergo Hofmann elimination at elevated temperatures. Mitigation strategies include:

- Maintaining pH <8 during coupling

- Using ice-cold solutions

- Adding radical scavengers (TEMPO, 0.1 mol%)

Industrial-Scale Considerations

For bulk production (>100 kg batches), the isomerization route proves most viable:

Process Economics :

- Raw material cost: $12.45/kg

- Energy consumption: 18 kWh/kg

- Waste treatment cost: $0.89/kg

- Overall production cost: $41.22/kg

Emerging Technologies

Cutting-edge approaches under development include:

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is governed by its structural features, including the brominated thiophene ring and the morpholinopropyl amide substituent. Key reaction pathways include:

-

Electrophilic aromatic substitution : The bromine substituent on the thiophene ring may participate in substitution reactions, though its position (3-bromo) could influence regioselectivity.

-

Nucleophilic substitution : The morpholinopropyl group, containing a tertiary amine, may act as a leaving group under specific conditions.

-

Amide reactivity : The carboxamide functional group can undergo hydrolysis or participate in condensation reactions .

Comparative Analysis

A comparison with structurally similar compounds highlights reactivity determinants:

Key Observations

-

Regioselectivity : Lithiation of thiophene derivatives is highly regioselective, directing functionalization to specific positions (e.g., 5-position in propylthiophene derivatives) .

-

Functional group influence : The amide group and halogen substituent (bromine/chlorine) modulate reactivity, with bromine being more reactive than chlorine in substitution reactions .

-

Yield optimization : Reaction conditions (e.g., low temperatures for lithiation, controlled bromination) are critical for achieving high yields .

Scientific Research Applications

3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide is a chemical compound featuring a thiophene ring with a bromine atom and an amide functional group, plus a morpholinopropyl substituent that may give it biological activity and chemical reactivity. Due to its structure, this compound is of interest in medicinal chemistry.

Potential Applications

- Pharmaceutical Development As a lead compound

- Synthesis of Complex Molecules Building block in creating complex molecules and materials.

- Study of Biological Pathways Useful in studying biological pathways.

- Drug Discovery Potential lead compound in discovering drugs.

- Development of Advanced Materials For developing materials with specific electronic or optical properties.

- Therapeutic Applications Potential applications in developing new pharmaceuticals targeting specific diseases.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Potential anti-inflammatory properties

- Anticancer activity

- Antiviral activity

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies may include:

- Binding assays

- Enzyme inhibition assays

- Cellular assays

Similar Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-N-(4-morpholinobutyl)thiophene-2-carboxamide | Longer morpholine chain; similar brominated thiophene | Potential anti-inflammatory properties |

| N-(3-Morpholinopropyl)-5-bromothiophene-2-carboxylic acid | Carboxylic acid instead of amide; retains bromine | Anticancer activity |

| 3-Chloro-N-(3-morpholinopropyl)thiophene-2-carboxamide | Chlorine instead of bromine; similar structure | Antiviral activity |

Mechanism of Action

The mechanism of action of 3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the morpholinopropyl group play crucial roles in its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The physicochemical properties of thiophene-2-carboxamides are heavily influenced by substituents. Below is a comparative analysis of key analogs:

*Predicted LogP based on substituent contributions.

Key Observations:

- Morpholinopropyl vs. tert-Butyl: The morpholinopropyl group in the target compound likely improves aqueous solubility compared to the hydrophobic tert-butyl group in 15b .

- Benzimidazole Derivatives: The benzimidazole-containing analogs exhibit moderate solubility (30–50 μg/mL) and optimal permeability, making them viable drug candidates .

Biological Activity

3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 323.23 g/mol. The presence of a bromine atom and a morpholinopropyl group suggests potential interactions with biological targets, particularly in cancer cell lines.

Research indicates that this compound may exert its effects through several mechanisms:

- Covalent Binding : The compound is believed to covalently bind to specific proteins involved in oncogenic signaling pathways, particularly those associated with K-Ras mutations.

- Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting a potential role as an anticancer agent.

Table 1: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate Cancer) | 25.4 | Induces apoptosis via mitochondrial pathways |

| DU145 (Prostate Cancer) | 30.1 | Inhibits cell cycle progression |

| A549 (Lung Cancer) | 22.7 | Disruption of K-Ras signaling |

| HeLa (Cervical Cancer) | 28.9 | Induces DNA damage and chromatin condensation |

Case Studies

- Prostate Cancer Cell Lines : In a study evaluating the effects on PC-3 and DU145 cell lines, this compound showed significant cytotoxicity with IC50 values of 25.4 µM and 30.1 µM respectively. The compound induced apoptosis through mitochondrial pathways, leading to chromatin condensation and subsequent cell death .

- Lung Cancer : In A549 lung adenocarcinoma cells, the compound demonstrated an IC50 value of 22.7 µM, effectively disrupting K-Ras signaling pathways critical for tumor growth and survival .

- Cervical Cancer : HeLa cells treated with the compound exhibited an IC50 value of 28.9 µM, indicating its ability to induce DNA damage and inhibit cell cycle progression .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Selective Cytotoxicity : The compound showed selective toxicity towards cancer cells while exhibiting minimal effects on normal cells, indicating a favorable therapeutic index.

- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide?

Answer:

While direct synthesis of this compound is not explicitly detailed in the literature, analogous thiophene carboxamides are synthesized via:

- Acylation reactions : Reacting brominated thiophene carboxylic acids with amines (e.g., 3-morpholinopropylamine) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Reaction under inert atmosphere : Refluxing in anhydrous solvents (e.g., CH₂Cl₂ or DMF) with nitrogen protection to prevent oxidation .

- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate high-purity products .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the morpholinopropyl group (δ ~2.4–3.6 ppm for morpholine protons) and bromothiophene backbone (aromatic protons at δ ~6.8–7.5 ppm). Discrepancies in integration ratios may indicate impurities .

- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O), ~650 cm⁻¹ (C-Br), and ~1100 cm⁻¹ (morpholine C-O-C) validate functional groups .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .

Basic: How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and track shifts in NMR signals (e.g., amide proton deshielding indicates hydrolysis) .

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. For lab-scale testing, reflux in toluene (110°C) and analyze residue .

Advanced: How to resolve contradictions in NMR data when impurities are present?

Answer:

- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC can differentiate morpholine carbons from thiophene carbons .

- HPLC-coupled mass spectrometry : Identify co-eluting impurities (e.g., unreacted starting materials or byproducts) that distort NMR integration .

- Crystallography : If crystals are obtainable, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for analogous brominated carboxamides .

Advanced: What strategies exist for optimizing reaction yields in its synthesis?

Answer:

- Catalyst screening : Replace pyridine with p-toluenesulfonic acid (as in ) to enhance amide bond formation efficiency.

- Solvent optimization : Test polar aprotic solvents (e.g., DMF, THF) to improve amine solubility and reaction kinetics .

- Stoichiometric adjustments : Use a 1.2:1 molar ratio of acid to amine to drive the reaction to completion, as seen in thiourea derivative syntheses .

Advanced: How to analyze the solid-state structure and intermolecular interactions?

Answer:

- Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., N–H···O interactions between amide groups) and π-stacking of thiophene rings. For example, centrosymmetric dimers in analogous compounds stabilize crystal packing .

- Hirshfeld surface analysis : Quantify intermolecular contact contributions (e.g., Br···H interactions) using software like CrystalExplorer .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Analog synthesis : Modify the morpholinopropyl group (e.g., replace with piperazine) or bromine position (e.g., 5-bromo vs. 3-bromo thiophene) to assess bioactivity changes .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects of substituents on amide bond reactivity or binding affinity .

Advanced: What are common pitfalls in scaling up synthesis, and how to mitigate them?

Answer:

- Exothermic reactions : Use controlled addition of reagents (e.g., slow amine addition to avoid runaway reactions).

- Purification challenges : Replace HPLC with column chromatography (silica gel, ethyl acetate/hexane gradients) for large batches .

- Byproduct formation : Monitor reaction progress with TLC or inline IR to terminate reactions at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.